2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring and a phenyl group substituted with a methylthio group
Preparation Methods
The synthesis of 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the methylthio substituent. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the phenyl group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. .
Scientific Research Applications
2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring and the phenyl group can interact with enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 2-(4-(methylthio)phenyl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide include other thiazole derivatives and phenyl-substituted compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the phenyl group or modifications to the thiazole ring may exhibit different reactivity or biological activity .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-13-3-7-15(8-4-13)17-12-24-19(20-17)21-18(22)11-14-5-9-16(23-2)10-6-14/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQNZAHHIUVGDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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